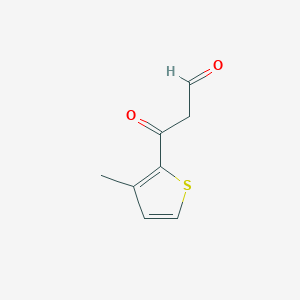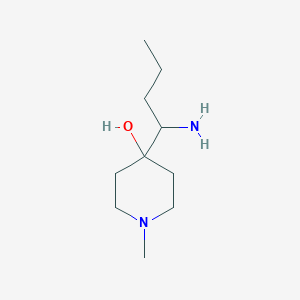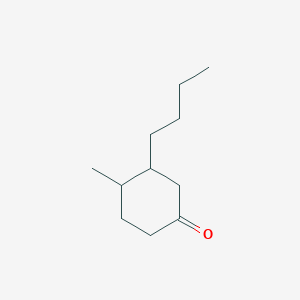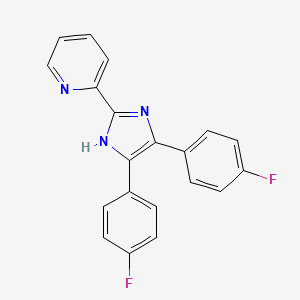
3-(3-Methylthiophen-2-yl)-3-oxopropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylthiophen-2-yl)-3-oxopropanal is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylthiophen-2-yl)-3-oxopropanal typically involves the functionalization of the thiophene ring. One common method is the Vilsmeier-Haack reaction, which involves the formylation of thiophene derivatives using a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). This reaction introduces an aldehyde group at the desired position on the thiophene ring .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale chemical processes that ensure high yield and purity. These methods may include catalytic processes using metal catalysts such as palladium or nickel to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylthiophen-2-yl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Electrophiles such as bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(3-Methylthiophen-2-yl)-3-oxopropanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific electronic properties, such as conductive polymers
Mechanism of Action
The mechanism of action of 3-(3-Methylthiophen-2-yl)-3-oxopropanal involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione: Known for its anticonvulsant and analgesic properties.
3-Methylthiophene: A simpler thiophene derivative used in various chemical syntheses.
Uniqueness
3-(3-Methylthiophen-2-yl)-3-oxopropanal is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its aldehyde group allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C8H8O2S |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
3-(3-methylthiophen-2-yl)-3-oxopropanal |
InChI |
InChI=1S/C8H8O2S/c1-6-3-5-11-8(6)7(10)2-4-9/h3-5H,2H2,1H3 |
InChI Key |
HMZBWCVRJFNLMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol](/img/structure/B13300891.png)
![{Spiro[4.5]decan-1-yl}methanol](/img/structure/B13300894.png)
![N-[(3,4-dibromophenyl)methyl]cyclopropanamine](/img/structure/B13300900.png)
![3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13300901.png)
![2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B13300902.png)


![2-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]ethan-1-ol](/img/structure/B13300923.png)


![2-[3-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B13300957.png)


